

# Early Clinical Trial Data for Drinabant: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Drinabant |           |
| Cat. No.:            | B1670946  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Drinabant** (formerly AVE-1625) is a selective cannabinoid 1 (CB1) receptor antagonist.[1] Initially investigated by Sanofi-Aventis for a range of indications including obesity, schizophrenia, Alzheimer's disease, Parkinson's disease, and nicotine dependence, its development was ultimately focused on appetite suppression.[1] However, the clinical development of **Drinabant** for these indications was discontinued.[1] This decision was likely influenced by the severe psychiatric side effects, such as anxiety, depression, and suicidal ideation, observed with another CB1 receptor antagonist, rimonabant, which was also under development by Sanofi-Aventis.[1]

More recently, Opiant Pharmaceuticals has licensed **Drinabant** for development as an injectable formulation for the treatment of acute cannabinoid overdose (ACO).[1] This technical guide provides a comprehensive overview of the available early clinical trial data for **Drinabant**, its mechanism of action, and associated signaling pathways.

### **Mechanism of Action**

**Drinabant** functions as a selective antagonist of the cannabinoid 1 (CB1) receptor. CB1 receptors are G protein-coupled receptors (GPCRs) primarily expressed in the central nervous system. The primary signaling pathway associated with CB1 receptor activation involves coupling to Gi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, which in turn



decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). A reduction in cAMP levels subsequently leads to decreased activity of protein kinase A (PKA), a key enzyme in many cellular signaling cascades. By blocking the CB1 receptor, **Drinabant** is expected to inhibit these downstream signaling events.

# **Signaling Pathway**

The following diagram illustrates the canonical signaling pathway of the CB1 receptor, which **Drinabant** antagonizes.



Click to download full resolution via product page

CB1 Receptor Signaling Pathway Antagonized by **Drinabant**.

# **Early Clinical Trial Data**

Detailed quantitative data from the early clinical trials of **Drinabant** conducted by Sanofi-Aventis are not extensively available in the public domain, a common occurrence for discontinued drug development programs. It is known that **Drinabant** reached Phase IIb clinical trials for the treatment of obesity. The available information is summarized below.

## Phase I and II Clinical Trials (Sanofi-Aventis)



| Parameter                  | Information                                                                                         |
|----------------------------|-----------------------------------------------------------------------------------------------------|
| Drug                       | Drinabant (AVE-1625)                                                                                |
| Phase                      | I and II                                                                                            |
| Indication                 | Initially broad (obesity, schizophrenia, etc.), later focused on obesity.                           |
| Reported Outcome           | Oral administration was shown to block both subjective and objective effects of inhaled THC.        |
| Safety Profile             | Early clinical work demonstrated a strong safety profile for the oral formulation.                  |
| Reason for Discontinuation | Likely due to severe psychiatric side effects observed with the related CB1 antagonist, rimonabant. |

# Phase II Trial in Obesity and Dyslipidemia (NCT00345410)

Specific results for this dose-ranging study have not been formally published. The trial was completed, but further development by Sanofi-Aventis for this indication was halted.

# **Experimental Protocols**

Detailed experimental protocols from the early Sanofi-Aventis trials are not publicly available. However, based on standard practices for similar clinical trials of that era, the following general methodologies can be inferred.

## **General Inferred Protocol for Obesity Trials**



| Component                    | Description                                                                                                                                                                                     |
|------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Study Design                 | Randomized, double-blind, placebo-controlled, parallel-group study.                                                                                                                             |
| Participant Population       | Adult male and female patients with a Body Mass Index (BMI) $\geq$ 30 kg/m $^2$ or $\geq$ 27 kg/m $^2$ with comorbidities (e.g., dyslipidemia, hypertension).                                   |
| Intervention                 | Oral administration of Drinabant at varying doses or placebo, once daily.                                                                                                                       |
| Primary Efficacy Endpoints   | <ul> <li>Mean change in body weight from baseline</li> <li>Percentage of participants achieving ≥5% and ≥10% weight loss.</li> </ul>                                                            |
| Secondary Efficacy Endpoints | - Change in waist circumference Changes in lipid profile (e.g., triglycerides, HDL-C) Changes in glycemic control parameters (e.g., fasting glucose, HbA1c).                                    |
| Safety and Tolerability      | Assessed through monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests. Particular attention would have been given to psychiatric adverse events. |

# **Experimental Workflow**

The logical workflow for a typical Phase II obesity trial for a drug like **Drinabant** is depicted below.





Click to download full resolution via product page

Logical Workflow of a Phase II Obesity Clinical Trial.

### **Future Directions**

While the initial development of **Drinabant** for metabolic disorders was halted, its journey is not over. Opiant Pharmaceuticals is now pursuing its development as a potential treatment for



acute cannabinoid overdose. This involves a reformulation for injectable administration to ensure rapid action in an emergency setting. The strong safety profile observed in the early oral formulation studies provides a promising foundation for this new therapeutic application. Future clinical trials will be necessary to establish the safety and efficacy of the injectable formulation of **Drinabant** for this novel indication.

### Conclusion

The early clinical development of **Drinabant** as a CB1 receptor antagonist for obesity showed initial promise but was ultimately discontinued, likely due to class-wide safety concerns related to psychiatric adverse events. Consequently, a comprehensive public record of quantitative clinical trial data and detailed experimental protocols is lacking. However, the understanding of its mechanism of action through the CB1 receptor signaling pathway remains robust. The repurposing of **Drinabant** for acute cannabinoid overdose marks a new chapter for this compound, with future clinical trials anticipated to elucidate its potential in this area of unmet medical need.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Drinabant Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Early Clinical Trial Data for Drinabant: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670946#early-clinical-trial-data-for-drinabant]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com